8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an isopentylthio group at the 8th position, an isopropyl group at the 7th position, and a methyl group at the 3rd position of the purine ring The purine ring itself is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with isopentylthiol and isopropyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the purine derivative, followed by the addition of the alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopentylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine ring.
Scientific Research Applications
8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving purine derivatives.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include those related to nucleotide metabolism or signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isopentylthio group, which may affect its reactivity and biological activity.
8-(methylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Has a methylthio group instead of an isopentylthio group, leading to differences in steric and electronic properties.
Uniqueness
The presence of the isopentylthio group in 8-(isopentylthio)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-8(2)6-7-21-14-15-11-10(18(14)9(3)4)12(19)16-13(20)17(11)5/h8-9H,6-7H2,1-5H3,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVKLCVHBBANJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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